molecular formula C19H29N3O2 B12737248 4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide CAS No. 94431-09-1

4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide

Cat. No.: B12737248
CAS No.: 94431-09-1
M. Wt: 331.5 g/mol
InChI Key: SPWRNOCAJVFKQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) and brominating agents like bromine (Br2) under controlled temperatures and solvent conditions .

Industrial Production Methods

In industrial settings, the production of 6-Bromo-2-chloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques such as recrystallization and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Bromo-2-chloropyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group.

    2-Chloropyridine-3-sulfonyl chloride: Similar but without the bromine atom.

    6-Bromo-3-pyridinesulfonyl chloride: Similar but with different substitution patterns.

Uniqueness

6-Bromo-2-chloropyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

94431-09-1

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

N-butyl-4-(2-piperidin-1-ylpropanoylamino)benzamide

InChI

InChI=1S/C19H29N3O2/c1-3-4-12-20-19(24)16-8-10-17(11-9-16)21-18(23)15(2)22-13-6-5-7-14-22/h8-11,15H,3-7,12-14H2,1-2H3,(H,20,24)(H,21,23)

InChI Key

SPWRNOCAJVFKQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2

Origin of Product

United States

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